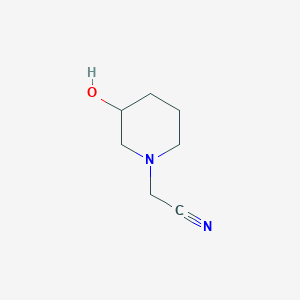

2-(3-Hydroxypiperidin-1-YL)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxypiperidin-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-3-5-9-4-1-2-7(10)6-9/h7,10H,1-2,4-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVSVENNNSZEBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Piperidine Containing Scaffolds in Chemical Sciences

The piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry and natural product synthesis. nih.gov These scaffolds are prevalent in a vast number of pharmaceuticals and biologically active compounds, underscoring their importance in drug discovery. nih.gov The three-dimensional, non-planar structure of the piperidine ring offers a distinct advantage over flat aromatic systems, as it allows for more specific and complex interactions with biological targets. nih.gov

The introduction of a piperidine moiety into a molecule can significantly influence its physicochemical properties, such as solubility and lipophilicity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME). Furthermore, the nitrogen atom in the piperidine ring can act as a proton acceptor, which is often crucial for binding to receptors and enzymes. The stereochemistry of substituted piperidines also plays a vital role in their biological activity, with different enantiomers or diastereomers often exhibiting vastly different pharmacological profiles.

Role of Acetonitrile Functionality in Organic Synthesis and Derivatives

Acetonitrile (B52724) (CH₃CN) is a widely utilized and versatile reagent in organic synthesis. mdpi.com It serves not only as a polar aprotic solvent that can dissolve a wide range of starting materials but also as a valuable building block for the introduction of various functional groups. mdpi.com The nitrile group (-C≡N) is a key functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, amides, and tetrazoles, making it a synthetic linchpin. mdpi.com

The carbon atom of the nitrile group is electrophilic, while the nitrogen atom possesses a lone pair of electrons, allowing it to act as a nucleophile. The protons on the carbon adjacent to the nitrile group (the α-carbon) are acidic and can be removed by a base to generate a stabilized carbanion. This carbanion can then participate in a wide array of carbon-carbon bond-forming reactions, a fundamental process in the construction of complex organic molecules. The acetonitrile moiety is therefore a gateway to a diverse range of chemical transformations and the synthesis of complex nitrogen-containing compounds. mdpi.com

Scope and Objectives of Academic Investigations on the Chemical Compound

Synthetic Pathways to the 3-Hydroxypiperidine (B146073) Core

The 3-hydroxypiperidine scaffold is a crucial heterocyclic building block. google.com Numerous synthetic strategies have been developed for its preparation, with the most prominent methods being the reduction of pyridine (B92270) derivatives and the cyclization of linear precursors.

One of the most common industrial methods involves the catalytic hydrogenation of 3-hydroxypyridine (B118123). sigmaaldrich.com This reaction typically employs transition metal catalysts under hydrogen pressure. Various catalysts have been reported, including rhodium on carbon (Rh/C), ruthenium on carbon (Ru/C), and palladium on carbon (Pd/C). google.comgoogle.com For instance, a patented method describes the hydrogenation of 3-hydroxypyridine using a 5% rhodium on carbon catalyst in water at 90°C under 5 MPa of hydrogen pressure, achieving a high yield. google.com Another approach uses a rhodium-nickel/carbon bimetallic catalyst in the presence of phosphoric acid. google.com However, cleavage of the hydroxyl group, leading to piperidine as a byproduct, can sometimes be observed during the reduction of 3-hydroxypyridine. acs.org To circumvent this, milder conditions or alternative catalysts may be used. For example, using triethylamine (B128534) as an additive can help retain the hydroxyl group. nih.gov

An alternative to the direct hydrogenation of 3-hydroxypyridine involves a multi-step sequence: N-alkylation of 3-hydroxypyridine (e.g., with benzyl (B1604629) chloride), followed by reduction of the pyridinium (B92312) salt with sodium borohydride (B1222165), and subsequent debenzylation via catalytic hydrogenation to yield 3-hydroxypiperidine. google.com

Another major pathway is the reduction of N-protected 3-piperidones. The ketone can be reduced using various agents like sodium borohydride (NaBH₄). ketonepharma.com The use of biocatalysis, employing ketoreductase enzymes, has gained significant attention for the asymmetric reduction of N-Boc-3-piperidone, providing access to chiral (S)-1-Boc-3-hydroxypiperidine with high enantioselectivity. chemicalbook.commdpi.com

Finally, intramolecular cyclization provides a different route to the piperidine ring. A documented method involves the ring closure of 5-halo-2-hydroxypentylamine hydrohalides in water under the influence of an inorganic base. google.com

Table 1: Comparison of Selected Synthetic Pathways to 3-Hydroxypiperidine

| Starting Material | Key Reagents/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Hydroxypyridine | 5% Rh/C, H₂ | 90°C, 5 MPa | 96.3% | google.com |

| 3-Hydroxypyridine | Rh-Ni/C, H₂, H₃PO₄ | - | >90% | google.com |

Strategies for the Introduction of the Acetonitrile Moiety

Once the 3-hydroxypiperidine core is obtained, the acetonitrile group is introduced onto the ring's nitrogen atom. The most direct and widely used method is the nucleophilic substitution reaction (N-alkylation) of the secondary amine of 3-hydroxypiperidine with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile.

This reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine. The choice of solvent can range from polar aprotic solvents like acetonitrile or DMF to alcohols. In a related synthesis, the alkylation of diphenylamine (B1679370) with chloroacetonitrile was successfully carried out in hexamethylphosphoramide (B148902) (HMPA) at 100°C, with sodium iodide added to facilitate the reaction. researchgate.net This demonstrates a viable set of conditions that can be adapted for the N-alkylation of 3-hydroxypiperidine.

Total Synthesis Approaches for this compound

While specific literature detailing a one-pot synthesis of this compound is not prevalent, its total synthesis is logically achieved through a two-step sequence based on the principles outlined above:

Formation of the 3-Hydroxypiperidine Core: A suitable method from section 2.1 is chosen, such as the catalytic hydrogenation of 3-hydroxypyridine. sigmaaldrich.comgoogle.com

N-Alkylation: The resulting 3-hydroxypiperidine is then reacted with a haloacetonitrile (e.g., chloroacetonitrile) in the presence of a base to yield the final target compound, this compound. researchgate.net

Derivatization and Functionalization Strategies of this compound

The title compound possesses three key functional groups amenable to further chemical modification: the secondary alcohol, the tertiary amine integrated into the ring, and the nitrile group.

The secondary hydroxyl group is a versatile handle for derivatization.

Esterification and Etherification: The hydroxyl group can readily undergo esterification with acyl chlorides or carboxylic anhydrides, or etherification with alkyl halides under basic conditions. The synthesis of various substituted acetic acid esters of N-alkyl-3-hydroxypiperidines has been reported as a strategy to produce pharmacologically active compounds. acs.org These reactions are typically straightforward and high-yielding.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, N-(cyanomethyl)-3-piperidone. A variety of oxidation methods are applicable. For the related N-Boc-3-hydroxypiperidine, oxidation has been achieved using a dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride system (Swern oxidation) or via an Oppenauer oxidation. google.comgoogle.com Oxidation of 3-hydroxypiperidine itself to 2-pyrrolidinone (B116388) using iodosylbenzene has also been noted. sigmaaldrich.com

Other Transformations: The hydroxyl group can serve as a precursor for other functional groups. For example, it can be used in fluorination reactions to introduce a fluorine atom into the molecule. tocopharm.com

The nitrile group is a valuable functional group that can be converted into several other moieties.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. Alkaline hydrolysis, for instance using potassium hydroxide (B78521) in ethanol, typically yields the corresponding primary amide, 2-(3-hydroxypiperidin-1-yl)acetamide. nih.gov More vigorous acidic or basic hydrolysis can further convert the amide to the carboxylic acid, 2-(3-hydroxypiperidin-1-yl)acetic acid.

Reduction: The nitrile group can be reduced to a primary amine. This transformation is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using Raney Nickel or a rhodium catalyst). This would convert this compound into 2-(3-hydroxypiperidin-1-yl)ethan-1-amine, a diamine derivative.

Addition of Organometallic Reagents: Grignard reagents can add to the nitrile group to form an intermediate imine salt, which upon aqueous hydrolysis yields a ketone. wikipedia.org This provides a route to synthesize more complex structures from the acetonitrile derivative.

Direct functionalization of the C-H bonds on the saturated piperidine ring of the final product is challenging. Therefore, the synthesis of analogs with substituents on the piperidine ring (e.g., at the C-2, C-4, C-5, or C-6 positions) is typically accomplished by starting with an already substituted piperidine precursor. nih.gov A wide array of methods exists for creating substituted piperidines, including catalytic hydrogenation of substituted pyridines and various cyclization strategies. nih.govajchem-a.com For example, chiral 3-substituted-4-hydroxypiperidines can be synthesized via the enzymatic reduction of the corresponding 3-substituted-4-piperidones, which can then be used as starting materials to generate substituted analogs of the title compound. researchgate.netnih.gov

Exploration of Novel Reaction Pathways and Reactivity Profiles

The exploration of novel reaction pathways for this compound centers on the unique interplay between the nucleophilic piperidine nitrogen, the electrophilic nitrile group, the adjacent methylene (B1212753) group, and the secondary alcohol on the piperidine ring. This combination allows for its participation in a range of transformations, including multicomponent reactions, cycloadditions, and the synthesis of complex heterocyclic systems.

The general class of α-aminonitriles, to which this compound belongs, are well-recognized as valuable intermediates in chemical synthesis. bohrium.com They are frequently synthesized via the Strecker reaction, a one-pot multicomponent condensation of an aldehyde, ammonia, and hydrogen cyanide. mdpi.com The development of catalytic and asymmetric versions of the Strecker reaction has expanded the accessibility of chiral α-aminonitriles. mdpi.com

Reactivity as Masked Iminium Ions:

α-Aminonitriles can act as masked iminium ion equivalents. bohrium.com The loss of the cyanide ion can generate a transient iminium ion, which is a powerful electrophile for various nucleophilic additions. This reactivity can be exploited in the synthesis of more complex substituted piperidines.

Participation in Multicomponent Reactions (MCRs):

Multicomponent reactions, which involve the one-pot combination of three or more reactants, are an efficient strategy for generating molecular complexity. nih.gov While specific examples involving this compound are not extensively documented, its structure suggests potential applications in MCRs. For instance, the nitrile group could participate in reactions with isonitriles and other components to form diverse heterocyclic scaffolds. The general utility of α-aminonitriles in MCRs for the synthesis of bioactive compounds is an active area of research. researchgate.net

Cycloaddition Reactions:

The nitrile group in this compound can potentially act as a dipolarophile in [3+2] cycloaddition reactions. For example, reaction with azides can lead to the formation of tetrazole-containing piperidine derivatives. researchgate.netrsc.org Furthermore, the generation of an azomethine ylide from the α-amino nitrile moiety could enable its participation as a 1,3-dipole in cycloadditions with various alkenes and alkynes, leading to the synthesis of spiro- and fused-ring systems containing the piperidine nucleus. The reactivity of isoquinolinium ylides, which share some electronic similarities, in [3+2] cycloaddition reactions is well-documented. nih.gov

Synthesis of Heterocyclic Systems:

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The nitrile group can undergo hydrolysis to the corresponding carboxylic acid or amide, or be reduced to an amine, providing handles for further functionalization and cyclization. researchgate.net For example, intramolecular reactions between a derivative of the nitrile group and the hydroxyl group on the piperidine ring could lead to the formation of bicyclic lactones or lactams. The use of α-aminonitriles in the synthesis of fused benzimidazoles and other nitrogen-containing heterocycles has been reported. kau.edu.sa

Potential Reaction Pathways:

| Reaction Type | Potential Reactants | Potential Products | Significance |

| Iminium Ion Chemistry | Nucleophiles (e.g., organometallics, enolates) | Substituted piperidines | Access to complex piperidine derivatives |

| Multicomponent Reactions | Isonitriles, carboxylic acids, etc. | Highly functionalized heterocycles | Rapid generation of molecular diversity |

| [3+2] Cycloaddition | Azides, alkenes, alkynes | Tetrazolyl-piperidines, spiro- and fused-heterocycles | Construction of complex ring systems |

| Heterocycle Synthesis | Intramolecular cyclization precursors | Bicyclic piperidine derivatives | Synthesis of novel scaffolds |

While the specific reactivity of this compound is an area that warrants further investigation, the established chemistry of α-aminonitriles and piperidines provides a strong foundation for predicting its utility in a wide range of synthetic transformations. Future research will likely focus on harnessing its unique combination of functional groups to develop novel and efficient routes to complex and potentially bioactive molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.com It has become a staple in computational chemistry for predicting a wide range of molecular properties with a favorable balance between accuracy and computational cost. researchgate.netmaterialsciencejournal.org For this compound, DFT calculations, often using a hybrid functional like B3LYP combined with a suitable basis set such as 6-311G(d,p), can be employed to optimize the molecular geometry and compute its electronic properties. researchgate.netresearchgate.net These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map provides a visual representation of the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential.

In the case of this compound, an MEP analysis would likely reveal the following:

Negative Potential Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. Such regions would be expected around the nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group, due to the high electronegativity of these atoms. researchgate.net

Positive Potential Regions (Blue): These areas are electron-deficient and are favorable sites for nucleophilic attack. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential, indicating its acidic character. researchgate.net

Neutral Regions (Green): These regions correspond to areas with near-zero potential, typically found over the carbon-hydrogen bonds of the piperidine ring.

This detailed mapping allows for the prediction of how the molecule would interact with other reagents, substrates, or biological receptors. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and kinetic stability. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For this compound, FMO analysis would determine the distribution and energy levels of these key orbitals. From these energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. materialsciencejournal.org

Interactive Table: Illustrative Quantum Chemical Descriptors for this compound

This table presents a hypothetical set of data that would be generated from a DFT calculation, illustrating the types of quantum chemical parameters derived from HOMO and LUMO energies.

| Parameter | Formula | Hypothetical Value | Description |

| HOMO Energy | EHOMO | -6.5 eV | Represents the electron-donating capacity of the molecule. researchgate.net |

| LUMO Energy | ELUMO | -0.8 eV | Represents the electron-accepting capacity of the molecule. researchgate.net |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.7 eV | Indicates the molecule's chemical reactivity and stability. researchgate.net |

| Ionization Potential (I) | -EHOMO | 6.5 eV | The energy required to remove an electron from the molecule. materialsciencejournal.org |

| Electron Affinity (A) | -ELUMO | 0.8 eV | The energy released when an electron is added to the molecule. materialsciencejournal.org |

| Chemical Hardness (η) | (I - A) / 2 | 2.85 eV | Measures the resistance to change in electron distribution. materialsciencejournal.org |

| Chemical Softness (S) | 1 / (2η) | 0.175 eV⁻¹ | The reciprocal of hardness, indicating polarizability. materialsciencejournal.org |

| Electronegativity (χ) | (I + A) / 2 | 3.65 eV | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | 2.34 eV | A measure of the energy lowering due to maximal electron flow. materialsciencejournal.org |

Conformational Analysis and Energy Landscapes

The flexibility of the piperidine ring and the rotation around the single bonds in this compound mean that it can exist in multiple three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements and to understand the energy barriers between them.

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of its geometry. q-chem.com For flexible molecules, this often involves performing a "relaxed" scan, where one or more internal coordinates (such as a dihedral angle) are systematically varied, and at each step, the rest of the molecule's geometry is optimized to find the minimum energy. uni-rostock.dereadthedocs.io

For this compound, key dihedral angles to scan would include:

The C-C-N-C torsion angle involving the acetonitrile group to explore its orientation relative to the piperidine ring.

The torsion angles within the piperidine ring to map out its chair, boat, and twist-boat conformations.

The C-C-O-H torsion angle to determine the preferred orientation of the hydroxyl group.

These scans generate a profile of the potential energy, revealing energy minima (stable conformers) and energy maxima (transition states) that separate them. uni-rostock.de

Identification of Stable Conformers

The points on the potential energy surface that correspond to local energy minima are the stable conformers of the molecule. For this compound, the piperidine ring is expected to predominantly adopt a chair conformation. However, the position of the substituents (hydroxyl and cyanomethyl groups) can be either axial or equatorial, leading to different stereoisomers and conformers.

A thorough conformational search would identify all significant low-energy structures. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.

Interactive Table: Hypothetical Stable Conformers of this compound

This table provides an example of how the results of a conformational analysis might be presented, listing different possible conformers and their calculated relative stability.

| Conformer ID | Piperidine Ring Conformation | Hydroxyl Group Orientation | Cyanomethyl Group Orientation | Relative Energy (kcal/mol) |

| Conf-1 | Chair | Equatorial | Equatorial | 0.00 (Most Stable) |

| Conf-2 | Chair | Axial | Equatorial | 0.85 |

| Conf-3 | Chair | Equatorial | Axial | 1.50 |

| Conf-4 | Twist-Boat | - | - | 5.50 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT and conformational analysis provide information about static structures and energies, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. dtu.dk

For this compound, an MD simulation, often performed in a solvent like water or acetonitrile to mimic realistic conditions, could provide insights into:

Conformational Flexibility: The simulation would show transitions between different stable conformations, providing information on the timescales of these events and the flexibility of the piperidine ring.

Solvent Interactions: It would detail how the molecule interacts with surrounding solvent molecules through hydrogen bonding (via the -OH group and nitrile nitrogen) and other intermolecular forces. rsc.org

Structural Stability: MD simulations can assess the stability of the different conformers over time, confirming the findings from the PES scan. dtu.dk

These simulations use a force field, a set of parameters that describes the potential energy of the system, to calculate the forces between atoms. epa.gov The resulting data can be analyzed to understand macroscopic properties from the underlying microscopic behavior.

Quantum Chemical Studies on Reactivity and Reaction Mechanisms

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. For this compound, such studies can predict the most likely sites for electrophilic and nucleophilic attack, as well as the stability of potential reaction intermediates.

Theoretical studies on related heterocyclic and nitrile-containing compounds have demonstrated the utility of DFT in understanding their reactivity. researchgate.net For instance, the analysis of global reactivity descriptors provides a general overview of the molecule's chemical behavior. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electronegativity (χ): The power to attract electrons.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

Furthermore, local reactivity can be assessed through the calculation of Fukui functions and the mapping of the electrostatic potential (ESP). The Fukui function identifies the atoms in a molecule that are most susceptible to nucleophilic or electrophilic attack. The ESP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the nitrogen of the nitrile group and the oxygen of the hydroxyl group would be expected to be nucleophilic centers, while the hydrogen of the hydroxyl group and the carbon of the nitrile group could be electrophilic sites.

A hypothetical table of calculated global reactivity indices for this compound is presented below.

| Descriptor | Value (eV) |

| Ionization Potential (I) | 8.5 |

| Electron Affinity (A) | 1.2 |

| Chemical Hardness (η) | 3.65 |

| Electronegativity (χ) | 4.85 |

| Electrophilicity Index (ω) | 3.22 |

This table is illustrative and contains hypothetical data.

In Silico Modeling of Molecular Interactions

To understand the potential biological activity of this compound, it is essential to model its interactions with macromolecular targets such as proteins and enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding mode of a small molecule ligand to the active site of a protein. For this compound, docking studies can identify potential biological targets and elucidate the key interactions driving the binding.

In a typical docking simulation, the 3D structure of the ligand, this compound, is placed into the binding site of a macromolecule. The algorithm then explores various conformations and orientations of the ligand, scoring them based on a force field that estimates the binding energy. These scores help in identifying the most plausible binding pose.

Studies on other piperidine derivatives have successfully used molecular docking to predict their binding modes to various receptors, such as the dopamine (B1211576) receptor D2 and the µ-opioid receptor. tandfonline.comtandfonline.comresearchgate.net For this compound, the hydroxyl group is a potential hydrogen bond donor and acceptor, the piperidine nitrogen can act as a hydrogen bond acceptor, and the nitrile group can also participate in polar interactions. These features would be critical in determining its binding orientation within a protein's active site.

An illustrative table of a hypothetical molecular docking study of this compound with a hypothetical protein target is shown below.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Interacting Residues | ASP112, TYR115, PHE234 |

| Hydrogen Bonds | Ligand-OH with ASP112; Ligand-N(piperidine) with TYR115 |

| Hydrophobic Interactions | Piperidine ring with PHE234 |

This table is illustrative and contains hypothetical data.

While docking provides a qualitative prediction of binding, more rigorous methods are needed to quantitatively predict the binding affinity. nih.gov Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to rescore docking poses and provide a more accurate estimate of the binding free energy. These methods calculate the energy of the protein-ligand complex and the individual components in a solvated environment.

Machine learning models are also increasingly being employed to predict binding affinity based on the structural features of the protein-ligand complex. arxiv.orgarxiv.org These models are trained on large datasets of known protein-ligand complexes and their experimentally determined binding affinities.

For this compound, these advanced computational methods could be applied to refine the predictions from molecular docking and provide a more reliable estimate of its potency towards specific biological targets.

A hypothetical table of predicted binding affinities for this compound against a panel of kinases is presented below.

| Kinase Target | Predicted Binding Affinity (pKi) |

| Kinase A | 6.8 |

| Kinase B | 5.2 |

| Kinase C | 7.1 |

This table is illustrative and contains hypothetical data.

Biological and Mechanistic Research Applications in Vitro and Pre Clinical Focus

In Vitro Biological Screening and Cellular Assays

No specific studies detailing the use of 2-(3-Hydroxypiperidin-1-YL)acetonitrile in high-throughput screening (HTS) campaigns or specific cell-based assays for phenotypic observations were identified. HTS methodologies are common in drug discovery to screen large libraries of compounds for potential biological activity. nih.govcymitquimica.com These can be whole-cell assays or target-based assays. cymitquimica.com However, there is no public record of this compound being included in such screening libraries or of any resulting biological data.

Strategic Applications in Chemical Biology and Medicinal Chemistry Research

Utility as a Core Scaffold for Drug Discovery and Development

The 3-hydroxypiperidine (B146073) motif is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. This makes derivatives of 2-(3-hydroxypiperidin-1-yl)acetonitrile valuable starting points for the development of new drugs. nih.gov The presence of the hydroxyl group provides a key point for hydrogen bonding interactions with protein targets, while the piperidine (B6355638) ring offers a three-dimensional structure that can effectively probe the binding pockets of enzymes and receptors. ketonepharma.com

The versatility of the 3-hydroxypiperidine scaffold is evident in its incorporation into a variety of inhibitors targeting different classes of enzymes. For instance, this core structure is found in potent inhibitors of dipeptidyl peptidase-4 (DPP-4), which are used in the treatment of type 2 diabetes. nih.gov It also forms the basis for inhibitors of phosphoinositide 3-kinase γ (PI3Kγ), a target for inflammatory diseases, and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), which is implicated in inflammatory and autoimmune disorders. ketonepharma.comnih.gov The development of HIV-1 protease inhibitors has also utilized piperidine-based scaffolds to interact with the enzyme's active site. nih.gov

The strategic value of this compound lies in its ability to serve as a foundational structure for creating libraries of diverse compounds. By modifying the hydroxyl and nitrile groups or by substituting other positions on the piperidine ring, medicinal chemists can systematically explore the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Table 1: Drug Targets Addressed by 3-Hydroxypiperidine-Based Scaffolds

| Target Class | Specific Target Example | Therapeutic Area |

|---|---|---|

| Serine Proteases | Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes |

| Kinases | Phosphoinositide 3-kinase γ (PI3Kγ) | Inflammatory Diseases |

| Kinases | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | Inflammatory & Autoimmune Diseases |

Development of this compound-Based Chemical Probes for Biological Research

Chemical probes are essential tools for dissecting complex biological processes. nih.gov These molecules, often equipped with reporter tags such as fluorophores or biotin (B1667282), allow researchers to visualize, track, and isolate their protein targets within a cellular context. While direct examples of this compound being developed into a chemical probe are not extensively documented, its chemical structure makes it an excellent candidate for such applications.

The functional groups on the molecule—the hydroxyl, nitrile, and the secondary amine of the piperidine ring—provide reactive handles for chemical modification. ketonepharma.com

Hydroxyl Group: The hydroxyl group can be etherified or esterified to attach a variety of reporter tags. For instance, it can be reacted with an activated fluorophore to create a fluorescent probe for use in bioimaging studies. rsc.orgmdpi.com

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, both of which are common functionalities used for bioconjugation.

Piperidine Nitrogen: The secondary amine of the piperidine ring can be alkylated or acylated, providing another site for the attachment of linkers and probes.

Strategies for creating probes often involve linking the small molecule to a reporter group. For example, biotin can be attached via a linker, creating a biotinylated probe. nih.gov Such a probe can be used in pull-down assays to identify the protein binding partners of the parent molecule. The development of fluorescent probes, where a fluorophore is attached, enables the use of techniques like fluorescence microscopy to study the localization and dynamics of the target protein in living cells. chemrxiv.orggoogle.com Given its "privileged scaffold" nature, developing probes from this compound could facilitate the study of its various biological targets.

Application as an Intermediate in the Synthesis of Complex Organic Molecules

The utility of this compound extends to its role as a key intermediate in the synthesis of more complex and biologically active molecules. The synthesis of many pharmaceutical agents relies on the availability of versatile building blocks, and the 3-hydroxypiperidine structure is of significant industrial importance. chemicalbook.comrsc.org

A prominent example is the synthesis of Linagliptin, a marketed DPP-4 inhibitor for type 2 diabetes. nih.gov The synthesis of Linagliptin involves the crucial intermediate (R)-3-aminopiperidine. cbijournal.comgoogle.com This chiral amine is often prepared from precursors like 3-hydroxypiperidine, where the hydroxyl group is converted to an amine through processes like a Mitsunobu reaction or by conversion to a leaving group followed by substitution with an azide (B81097) and subsequent reduction. cbijournal.com Patents have detailed various routes for the industrial production of Linagliptin, highlighting the importance of efficiently synthesizing the key piperidine intermediate. acs.orgpharmacompass.comgoogle.com

The synthesis of (S)-N-Boc-3-hydroxypiperidine, a key intermediate for the anticancer drug ibrutinib, further underscores the importance of the 3-hydroxypiperidine core in producing complex pharmaceuticals. nih.govmdpi.com The ability to construct these elaborate molecules relies on the foundational chemistry of simpler intermediates like this compound, which provide the necessary scaffold and functional groups for subsequent chemical transformations. nih.govcaymanchem.com

Fragment-Based Drug Discovery Approaches Incorporating the Chemical Compound

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying novel lead compounds. caymanchem.com This approach begins by screening libraries of small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target. mdpi.com Because of their simplicity, fragments can explore chemical space more effectively than larger, more complex molecules. caymanchem.com

This compound is an ideal candidate for inclusion in a fragment library. Its molecular weight and complexity align well with the "Rule of Three," a set of guidelines used to define fragment-like properties (Molecular Weight < 300 Da, cLogP < 3, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors).

A successful application of FBDD involving a similar structural motif is the discovery of inhibitors for IRAK4. chemicalbook.comcbijournal.com In these campaigns, initial screening identified small fragments that bound to the kinase domain of IRAK4. Through techniques like X-ray crystallography, the binding mode of these fragments was determined, providing a roadmap for their optimization. caymanchem.com Chemists then "grow" the fragment by adding chemical functionalities that extend into adjacent pockets of the binding site, or "link" multiple fragments that bind to different sites, to create a larger, more potent inhibitor. The development of the clinical candidate PF-06650833, a potent IRAK4 inhibitor, was achieved through a fragment-based approach, demonstrating the power of this strategy. cbijournal.com The 3-hydroxypiperidine scaffold, with its defined 3D structure and hydrogen-bonding capabilities, is an excellent starting point for such fragment-to-lead campaigns. nih.gov

Future Research Directions and Perspectives for 2 3 Hydroxypiperidin 1 Yl Acetonitrile

Exploration of Uncharted Synthetic Routes and Reactivity

While the synthesis of substituted piperidines is a well-established field, the development of novel, efficient, and stereoselective routes to specific isomers like 2-(3-Hydroxypiperidin-1-yl)acetonitrile remains a valuable pursuit. Future research could focus on moving beyond traditional multi-step sequences to more innovative and efficient methodologies.

Synthetic Routes: Future synthetic explorations could investigate asymmetric methods to control the stereochemistry at the 3-position of the piperidine (B6355638) ring, which is likely to be crucial for any biological activity. Potential strategies that warrant investigation include:

Catalytic Asymmetric Reductive Amination: A convergent approach involving the reaction of a suitably protected 3-hydroxypyridine (B118123) with a glycolonitrile (B6354644) equivalent, followed by asymmetric hydrogenation of the resulting enamine or iminium intermediate, could provide enantiomerically enriched products.

Intramolecular Cyclization Cascades: Designing linear precursors that can undergo a diastereoselective or enantioselective intramolecular cyclization is a powerful strategy. For instance, an amino alcohol precursor could be cyclized onto an activated alkene or alkyne, a method that has seen success in synthesizing other piperidine derivatives. mdpi.com

Direct C-H Functionalization: A highly ambitious but potentially revolutionary approach would be the direct, site-selective functionalization of N-cyanomethyl-3-hydroxypiperidine at the C-H bonds. While challenging, recent advances in catalysis have made such transformations increasingly feasible for piperidine rings, offering a direct route to novel derivatives. nih.gov

Reactivity Studies: The reactivity of this compound is largely unexplored. A systematic investigation of the reactivity of its key functional groups would be fundamental for its future use. Key areas of study should include:

Hydroxyl Group Chemistry: Exploration of esterification, etherification, and oxidation reactions to understand how modification at this site affects the molecule's properties.

Nitrile Group Transformations: The nitrile group is a versatile precursor. Its hydrolysis to a carboxylic acid or amide, reduction to a primary amine, or its use in cycloaddition reactions could generate a diverse library of new compounds.

Piperidine Ring Chemistry: Investigating the nucleophilicity and basicity of the piperidine nitrogen and its potential to direct or participate in reactions on the ring.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Asymmetric Reductive Amination | Convergent, potential for high enantioselectivity. | Synthesis of precursors, optimization of catalyst and conditions. |

| Intramolecular Cyclization | High stereocontrol possible, access to complex structures. | Design and synthesis of linear precursors, control of regioselectivity. |

Advancements in Computational Prediction and Rational Design

Computational chemistry offers powerful tools to predict the properties of molecules and to guide the design of new ones with enhanced characteristics. For a molecule like this compound, where experimental data is scarce, in silico methods are invaluable for prioritizing research efforts.

Future computational work should focus on:

Conformational Analysis: A thorough analysis of the conformational landscape of the molecule to understand the preferred spatial arrangement of its functional groups. This is critical for predicting its interaction with biological macromolecules.

Property Prediction: Employing Quantitative Structure-Activity Relationship (QSAR) models and artificial intelligence (AI) approaches to predict key physicochemical properties such as solubility, lipophilicity (logP), and membrane permeability. bme.hunih.gov These models can be trained on existing data for other piperidine-containing compounds.

Rational Design of Analogs: Using the 3D structure of potential biological targets, molecular docking studies could predict the binding mode and affinity of this compound. This information would guide the rational design of new analogs with improved binding characteristics, for instance, by suggesting specific substitutions on the piperidine ring or modifications to the side chain. nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

Should initial screenings reveal any biological activity for this compound or its derivatives, a deep understanding of its mechanism of action will be crucial. Multi-omics approaches, which involve the simultaneous analysis of different types of biological molecules, provide a holistic view of a compound's effects on a biological system.

A future research pipeline could involve:

Transcriptomics: Using RNA sequencing to analyze changes in gene expression in cells or tissues treated with the compound. This can reveal the signaling pathways and cellular processes that are affected.

Proteomics: Employing mass spectrometry-based proteomics to identify changes in the abundance and post-translational modifications of proteins. This can pinpoint the direct targets of the compound and downstream effector proteins.

Metabolomics: Analyzing the global changes in small-molecule metabolites following compound treatment. This can provide insights into how the compound alters cellular metabolism and can help identify biomarkers of its activity. nih.gov

By integrating these datasets, researchers could construct a comprehensive model of the compound's mechanism of action, a critical step in its development as a potential therapeutic agent or research tool.

Expanding the Scope of Chemical Biology Applications

The structure of this compound makes it an attractive starting point for the development of chemical biology probes. Such probes are indispensable tools for studying biological processes in their native context.

Future research in this area could focus on:

Affinity-Based Probes: Synthesizing derivatives that incorporate a photoreactive group or a latent reactive handle. These probes could be used to covalently label their biological targets, facilitating their identification.

Fluorescent Probes: Attaching a fluorophore to the molecule, either at the hydroxyl position or by modifying the nitrile group, could allow for the visualization of its subcellular localization and its dynamics within living cells.

Target Identification: Using the compound as a starting point for screening against a wide array of biological targets, such as enzymes, receptors, and ion channels. The piperidine scaffold is known to interact with a variety of targets, including those in the central nervous system. nih.gov

Potential for Analog Development with Enhanced Research Utility

The development of a focused library of analogs based on the this compound scaffold is a logical next step to explore its potential systematically. Rational design, guided by computational studies and initial biological data, would be key.

Table 2: Proposed Analogs and Their Research Rationale

| Analog Type | Modification | Research Rationale |

|---|---|---|

| Solubility Modulators | Esterification or etherification of the hydroxyl group. | To improve or tune aqueous solubility and cell permeability. |

| Pharmacophore Explorers | Reduction of the nitrile to an amine; conversion to a tetrazole. | To investigate the importance of the nitrile group for biological activity and to introduce new interaction points. |

| Stereochemical Probes | Synthesis of both (R)- and (S)-enantiomers. | To determine if biological activity is stereospecific, a common feature for chiral drugs. |

| Ring-Substituted Analogs | Introduction of substituents at other positions on the piperidine ring. | To explore the structure-activity relationship (SAR) and to modulate potency and selectivity. nih.gov |

By systematically synthesizing and evaluating such analogs, researchers can build a comprehensive understanding of the structure-activity and structure-property relationships for this class of compounds. This knowledge is fundamental for optimizing the scaffold for a specific research application or therapeutic goal.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(3-hydroxypiperidin-1-YL)acetonitrile and its derivatives?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, acetonitrile derivatives can be synthesized using palladium(II) complexes as intermediates, as demonstrated in studies involving 2-(pyridinyl)acetonitrile analogs . Precursor optimization, such as using acetonitrile as a solvent or reactant, is critical for yield improvement. Reaction conditions (e.g., temperature, solvent polarity) should be tailored to minimize side products, as seen in aminoimidazodipyridine syntheses using acetonitrile precursors .

Q. How can structural characterization of this compound be performed?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) is the gold standard. Programs like SHELXL (from the SHELX suite) are widely used for refining crystallographic data, especially for small molecules with disordered residues . For example, bond angles and torsional parameters in acetonitrile-containing complexes have been resolved using SHELXL with R-factors < 0.1 . Complementary techniques like NMR (e.g., and ) and IR spectroscopy can validate functional groups, such as the nitrile (-CN) and hydroxyl (-OH) moieties .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Acetonitrile derivatives often release toxic vapors (e.g., HCN) under decomposition; work in a fume hood with proper ventilation . Waste must be segregated and disposed via certified hazardous waste services, as specified in safety protocols for structurally similar nitriles .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) studies can model electron distribution and reactive sites. For example, aminoimidazodipyridines synthesized from acetonitrile precursors were analyzed using DFT to predict regioselectivity in cyclization reactions . Key parameters include HOMO-LUMO gaps and Fukui indices, which correlate with nucleophilic/electrophilic behavior . Software like Gaussian or ORCA, combined with crystallographic data, enhances accuracy .

Q. How to resolve contradictions in spectroscopic data for acetonitrile derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects or tautomerism. For instance, acetonitrile’s nitrile group can exhibit shifting signals depending on hydrogen bonding with the hydroxyl group in protic solvents . Use high-resolution MS and 2D NMR (e.g., HSQC, COSY) to differentiate isomers, as demonstrated in studies of piperidine-acetonitrile complexes . Cross-validate with computational IR spectra to confirm functional group assignments .

Q. What strategies optimize reaction conditions for functionalizing this compound?

- Methodological Answer : Mechanistic insights guide optimization. For example, palladium-catalyzed cross-coupling reactions with acetonitrile derivatives require careful control of ligand-to-metal ratios to prevent undesired byproducts, as shown in Pd(II)-acetonitrile complex studies . Design of Experiments (DoE) can systematically vary parameters (e.g., temperature, catalyst loading) to maximize yield, as applied in EPA method validation for acetonitrile-based analytical standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.